(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate
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Overview
Description
Scientific Research Applications
Benzofuran Derivatives in Scientific Research
New Lignan, Benzofuran, and Sesquiterpene Derivatives from Plants : Research into the roots of Leontopodium alpinum and L. leontopodioides has led to the isolation of new compounds including a benzofuran derivative. Such studies highlight the ongoing discovery of novel compounds in plant species with potential therapeutic or biochemical applications (Dobner et al., 2003).
Chemoselective Synthesis : The exploration of chemoselective synthesis methods for benzofuran derivatives, as described by Firoozi et al. (2018), underscores the significance of these compounds in organic chemistry and potential applications in drug development and material science (Firoozi, Roshan, & Mohammadizadeh, 2018).
Antimicrobial and Antitumor Activities : Some studies investigate the antimicrobial and antitumor activities of benzofuran derivatives, pointing towards their potential in the development of new therapeutic agents. For instance, the synthesis and evaluation of certain nitrogen heterocycles with trimethoxybenzylidene groups have shown promising biological activities (El-Shenawy, 2016).
Antioxidant Properties : The synthesis of benzofuran derivatives and their evaluation for antioxidant properties, as conducted by Ezzatzadeh and Hossaini (2018), further illustrates the diverse applications of these compounds in health-related research (Ezzatzadeh & Hossaini, 2018).
Mechanism of Action
Target of Action
Compounds containing the 3,4,5-trimethoxyphenyl (tmp) group, which is a part of the structure of this compound, have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It can be inferred from the known actions of tmp-containing compounds that this compound may interact with its targets, leading to inhibition or modulation of their activity .
Biochemical Pathways
Based on the known targets of tmp-containing compounds, it can be speculated that this compound may affect pathways related to cell growth and differentiation, oxidative stress response, histone modification, signal transduction, and drug transport .
Result of Action
Based on the known effects of tmp-containing compounds, it can be speculated that this compound may lead to cell cycle arrest, modulation of oxidative stress response, alteration of histone modification patterns, disruption of signal transduction, and modulation of drug transport .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-11(21)26-13-5-6-14-15(10-13)27-16(19(14)22)7-12-8-17(23-2)20(25-4)18(9-12)24-3/h5-10H,1-4H3/b16-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJSGEVPNIDOJO-APSNUPSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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